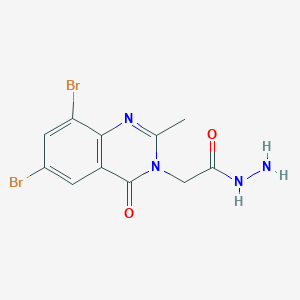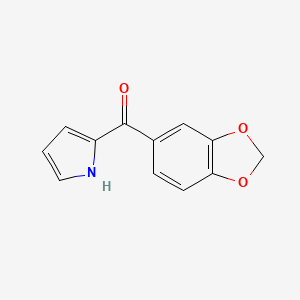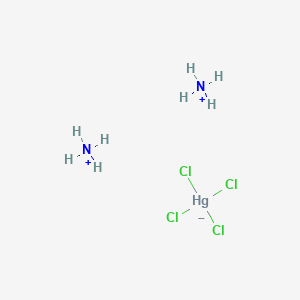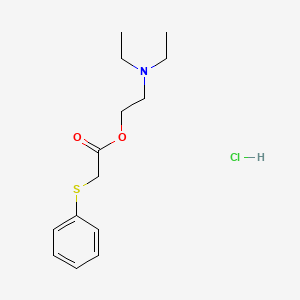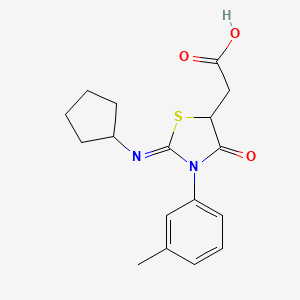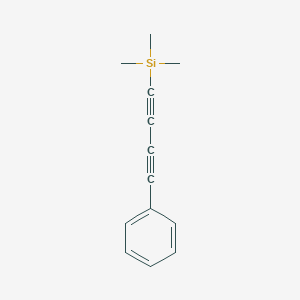
Silane, trimethyl(4-phenyl-1,3-butadiynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by the presence of a trimethylsilyl group attached to a 4-phenyl-1,3-butadiyne moiety. It is commonly used in organic synthesis and materials science due to its unique chemical properties.
准备方法
The synthesis of Silane, trimethyl(4-phenyl-1,3-butadiynyl)- typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by distillation or chromatography.
化学反应分析
Silane, trimethyl(4-phenyl-1,3-butadiynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form silanes using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride.
Substitution reagents: Halogens, organometallic compounds.
Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
科学研究应用
Silane, trimethyl(4-phenyl-1,3-butadiynyl)- has several scientific research applications:
作用机制
The mechanism of action of Silane, trimethyl(4-phenyl-1,3-butadiynyl)- involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the 4-phenyl-1,3-butadiyne moiety. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The 4-phenyl-1,3-butadiyne moiety provides a conjugated system that can undergo various transformations, including cycloaddition and polymerization reactions .
相似化合物的比较
Silane, trimethyl(4-phenyl-1,3-butadiynyl)- can be compared with other similar compounds such as:
Trimethyl(phenylethynyl)silane: This compound has a similar structure but lacks the additional alkyne group, making it less versatile in certain reactions.
Trimethyl(phenyl)silane: This compound lacks the alkyne functionality, limiting its applications in polymerization and cycloaddition reactions.
The uniqueness of Silane, trimethyl(4-phenyl-1,3-butadiynyl)- lies in its ability to undergo a wide range of chemical reactions due to the presence of both the trimethylsilyl group and the 4-phenyl-1,3-butadiyne moiety, making it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
38177-56-9 |
|---|---|
分子式 |
C13H14Si |
分子量 |
198.33 g/mol |
IUPAC 名称 |
trimethyl(4-phenylbuta-1,3-diynyl)silane |
InChI |
InChI=1S/C13H14Si/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,1-3H3 |
InChI 键 |
CGPGUPRIFVMUCZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC#CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline](/img/structure/B14675298.png)
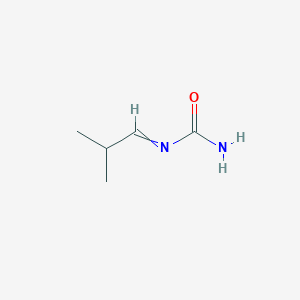
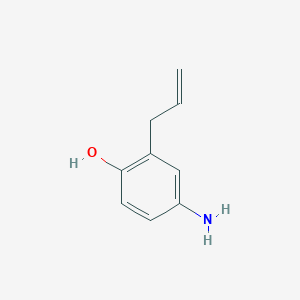
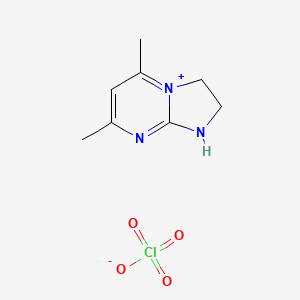
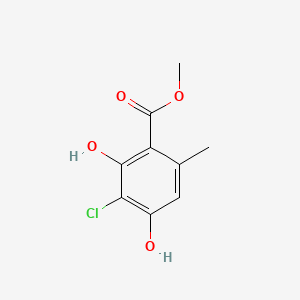
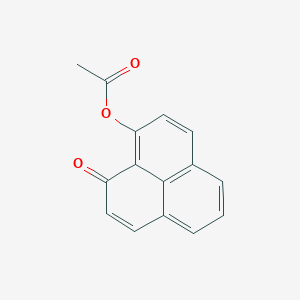
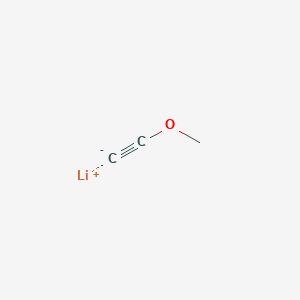
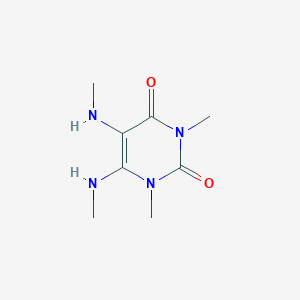
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)
